molecular formula C23H21N5O5S B11648194 [(2Z)-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-3-{[(E)-(2-hydroxyphenyl)methylidene]amino}-4-oxo-1,3-thiazolidin-5-yl]acetic acid

[(2Z)-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-3-{[(E)-(2-hydroxyphenyl)methylidene]amino}-4-oxo-1,3-thiazolidin-5-yl]acetic acid

Cat. No.: B11648194
M. Wt: 479.5 g/mol
InChI Key: SYXBBSLURNGYLC-MRMWFTFXSA-N
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Description

2-[(2Z)-2-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)IMINO]-3-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 2-[(2Z)-2-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)IMINO]-3-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID involves several steps. The synthetic route typically starts with the preparation of the pyrazole and thiazolidine rings, followed by their coupling through imine and hydrazone linkages. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the compound’s integrity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

2-[(2Z)-2-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)IMINO]-3-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme interactions and metabolic pathways. In medicine, it has potential therapeutic applications due to its bioactive properties. Industrially, it can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation, depending on the context of its application.

Comparison with Similar Compounds

Compared to other similar compounds, 2-[(2Z)-2-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)IMINO]-3-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID stands out due to its unique combination of functional groups and structural features. Similar compounds include 1,2-Cyclohexane dicarboxylic acid diisononyl ester and Benzylamine, which share some structural elements but differ in their overall configuration and reactivity .

Properties

Molecular Formula

C23H21N5O5S

Molecular Weight

479.5 g/mol

IUPAC Name

2-[2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)imino-3-[(E)-(2-hydroxyphenyl)methylideneamino]-4-oxo-1,3-thiazolidin-5-yl]acetic acid

InChI

InChI=1S/C23H21N5O5S/c1-14-20(22(33)28(26(14)2)16-9-4-3-5-10-16)25-23-27(21(32)18(34-23)12-19(30)31)24-13-15-8-6-7-11-17(15)29/h3-11,13,18,29H,12H2,1-2H3,(H,30,31)/b24-13+,25-23?

InChI Key

SYXBBSLURNGYLC-MRMWFTFXSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3N(C(=O)C(S3)CC(=O)O)/N=C/C4=CC=CC=C4O

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3N(C(=O)C(S3)CC(=O)O)N=CC4=CC=CC=C4O

Origin of Product

United States

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